2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of ethylamine with a thiazole derivative. One common method is the nucleophilic substitution of a haloalkane with ethylamine, followed by cyclization to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential use in treating various diseases, including atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy.
Biological Studies: The compound is used to study biochemical pathways and enzyme activities due to its ability to interact with biological systems.
Industrial Applications: It is utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
IUPAC Name |
2-(ethylamino)-N-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-13-12-14-8-10(17-12)11(16)15-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYONREUWULBBTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(S1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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